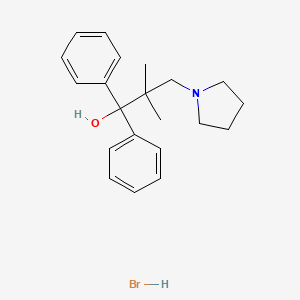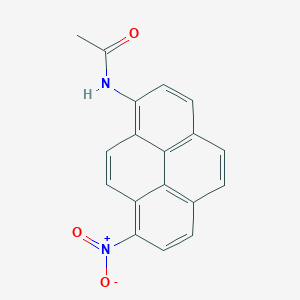![molecular formula C31H35NP2 B14688649 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- CAS No. 30824-25-0](/img/structure/B14688649.png)
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- is a tertiary amine compound characterized by the presence of two diphenylphosphinoethyl groups attached to the nitrogen atom of 1-propanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- typically involves the alkylation of a primary amine with diphenylphosphinoethyl halides. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides. A common synthetic route involves the use of sodium hydride as a base to deprotonate the amine, followed by the addition of the diphenylphosphinoethyl halide. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated amine products.
Aplicaciones Científicas De Investigación
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a chelating agent in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- primarily involves its ability to act as a ligand, forming stable complexes with metal ions. The diphenylphosphinoethyl groups provide steric and electronic stabilization to the metal center, enhancing the reactivity and selectivity of the metal-ligand complex in catalytic processes. The amine group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanamine, N,N-dimethyl-: A tertiary amine with two methyl groups attached to the nitrogen atom.
1-Propanamine, N,N-diethyl-: A tertiary amine with two ethyl groups attached to the nitrogen atom.
1-Propanamine, N,N-bis[2-(diphenylphosphino)propyl]-: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]- is unique due to the presence of diphenylphosphinoethyl groups, which provide enhanced steric and electronic properties compared to simpler alkyl-substituted amines. This uniqueness makes it particularly valuable in coordination chemistry and catalysis, where the specific electronic and steric properties of the ligand can significantly influence the reactivity and selectivity of the metal-ligand complex.
Propiedades
Número CAS |
30824-25-0 |
|---|---|
Fórmula molecular |
C31H35NP2 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
N,N-bis(2-diphenylphosphanylethyl)propan-1-amine |
InChI |
InChI=1S/C31H35NP2/c1-2-23-32(24-26-33(28-15-7-3-8-16-28)29-17-9-4-10-18-29)25-27-34(30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-22H,2,23-27H2,1H3 |
Clave InChI |
AZTDVYSUJPFZHY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCP(C1=CC=CC=C1)C2=CC=CC=C2)CCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
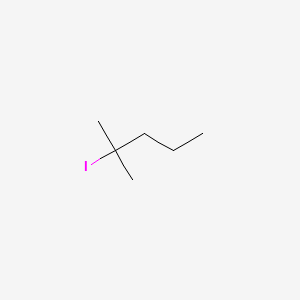
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)

![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
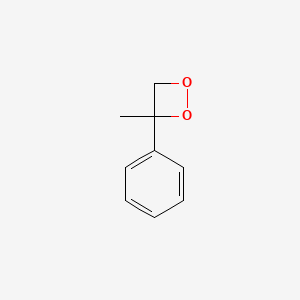

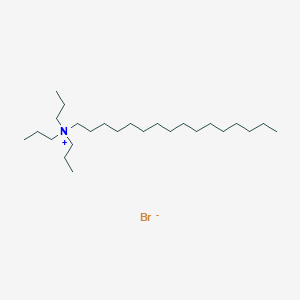

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

